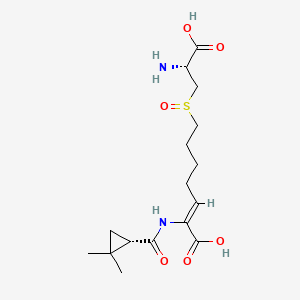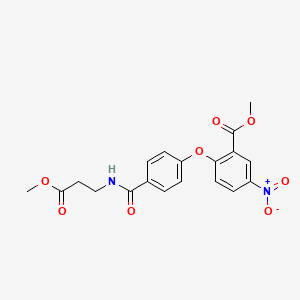![molecular formula C27H34ClN3O B13845913 N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Aromatic Substitution Reactions: These reactions are used to introduce the phenyl groups into the compound.
Amidation Reactions: These reactions form the urea linkage between the aromatic groups.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings, potentially leading to the formation of quinones.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-N’-[4-(1-methylethyl)phenyl]urea
- 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties
属性
分子式 |
C27H34ClN3O |
|---|---|
分子量 |
452.0 g/mol |
IUPAC 名称 |
1-[4-[2-(3-phenylpropylamino)ethyl]phenyl]-3-(4-propan-2-ylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-21(2)24-12-16-26(17-13-24)30-27(31)29-25-14-10-23(11-15-25)18-20-28-19-6-9-22-7-4-3-5-8-22;/h3-5,7-8,10-17,21,28H,6,9,18-20H2,1-2H3,(H2,29,30,31);1H |
InChI 键 |
FTBNPTJHYFVGDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CCNCCCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


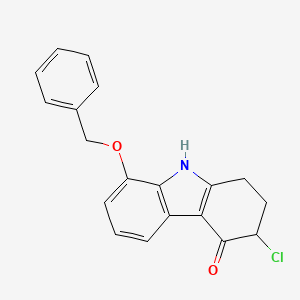
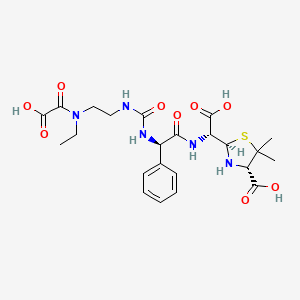
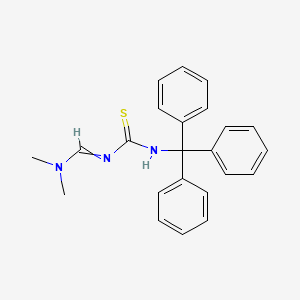
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
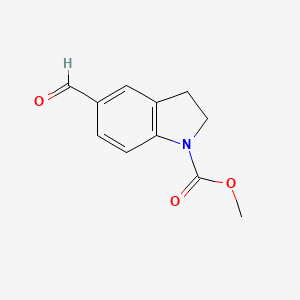
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
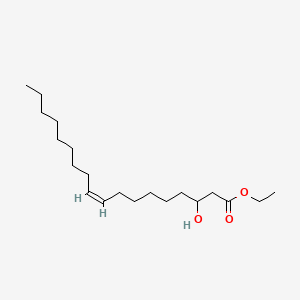
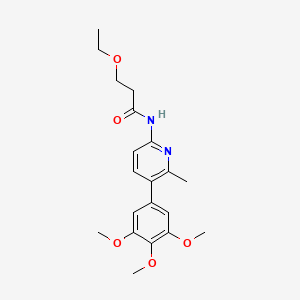
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
